2-(2-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetonitrile
Description
This compound is a boronate ester featuring a phenyl ring substituted with chloro (position 2), fluoro (position 4), and a pinacol boronate group (position 5), alongside an acetonitrile moiety (position 1). It serves as a critical intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals and agrochemicals. Its electron-withdrawing substituents (Cl, F) enhance the electrophilicity of the boronate, facilitating coupling with aryl halides .
Properties
Molecular Formula |
C14H16BClFNO2 |
|---|---|
Molecular Weight |
295.55 g/mol |
IUPAC Name |
2-[2-chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetonitrile |
InChI |
InChI=1S/C14H16BClFNO2/c1-13(2)14(3,4)20-15(19-13)10-7-9(5-6-18)11(16)8-12(10)17/h7-8H,5H2,1-4H3 |
InChI Key |
SPJDXIYZCSABEH-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)Cl)CC#N |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Borylation
A common and efficient method to install the boronate ester group on the aromatic ring involves the Miyaura borylation reaction:
Starting material : 2-chloro-4-fluoro-5-bromophenyl derivative (or similar halogenated intermediate).
Reagents : Bis(pinacolato)diboron, palladium catalyst (e.g., Pd(dppf)Cl2), base (e.g., potassium acetate), and solvent such as dioxane or dimethylformamide.
Conditions : Heating at 80–100 °C under inert atmosphere (argon or nitrogen) for several hours.
Outcome : Formation of the arylboronate ester intermediate with retention of chloro and fluoro substituents.
Introduction of the Acetonitrile Group
The acetonitrile substituent at the benzylic position can be introduced by:
Nucleophilic substitution : Using cyanomethyl anion equivalents or cyanomethyl halides to substitute a benzylic leaving group (e.g., bromide).
Cross-coupling : Suzuki-Miyaura or related cross-coupling reactions between the boronate ester intermediate and cyanomethyl-containing coupling partners.
Multi-Step Synthesis Example
An example synthetic sequence adapted from literature and patent disclosures includes:
Preparation of 2-chloro-4-fluoro-5-bromobenzene as the aromatic scaffold.
Borylation of the bromide position with bis(pinacolato)diboron under Pd catalysis to yield 2-chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl intermediate.
Side-chain functionalization by reaction with a cyanomethyl electrophile or via coupling to install the acetonitrile group at the benzylic position.
Purification by column chromatography or recrystallization under inert atmosphere.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Typical Yield (%) | Notes |
|---|---|---|---|
| Halogenated aromatic precursor synthesis | Standard aromatic substitution or halogenation | Variable | Starting material quality critical |
| Palladium-catalyzed borylation | Bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc, dioxane, 80-100 °C, inert atmosphere | 70-90 | Retains chloro and fluoro substituents intact |
| Acetonitrile side chain introduction | Cyanomethyl halide or cyanomethyl boronate, base, Pd catalyst if cross-coupling | 60-85 | Sensitive to moisture and air |
| Purification | Column chromatography, inert atmosphere handling | - | Product is air sensitive, store under inert gas |
Research Findings on Preparation
The presence of both chloro and fluoro substituents requires mild reaction conditions to avoid substitution or elimination side reactions.
The pinacol boronate ester is air and moisture sensitive; hence, reactions and purifications are conducted under inert atmosphere to prevent hydrolysis.
The acetonitrile group introduction is often the last step to minimize degradation or side reactions.
Analytical data such as melting point (78–82 °C), NMR spectra, and chromatographic purity (>96%) confirm the successful synthesis and integrity of the compound.
The compound’s preparation is typically reported with purity levels above 96%, suitable for use as a building block in further medicinal chemistry or materials science applications.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Molecular Formula | C14H13ClBFN2O2 (approximate for target compound) |
| Key Functional Groups | Chloro, fluoro, nitrile, pinacol boronate ester |
| Catalyst | Pd(dppf)Cl2 or similar Pd(0)/Pd(II) complexes |
| Boron Source | Bis(pinacolato)diboron |
| Base | Potassium acetate or similar mild base |
| Solvent | Dioxane, DMF, or other polar aprotic solvents |
| Temperature Range | 80–100 °C |
| Atmosphere | Inert gas (argon or nitrogen) |
| Purity | >96% confirmed by NMR and GC |
| Storage | Cool, dry, inert atmosphere to prevent degradation |
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and fluorine) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The boronic ester group can undergo oxidation to form boronic acids or reduction to form boranes.
Cross-Coupling Reactions: The boronic ester group is highly reactive in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Palladium Catalysts: Used in borylation and cross-coupling reactions.
Copper(I) Cyanide:
Oxidizing Agents: Such as hydrogen peroxide for oxidation of the boronic ester group.
Major Products
Substituted Aromatics: Resulting from nucleophilic substitution reactions.
Boronic Acids and Boranes: From oxidation and reduction of the boronic ester group.
Biaryl Compounds: From Suzuki-Miyaura cross-coupling reactions.
Scientific Research Applications
2-(2-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the synthesis of advanced materials and polymers with specific functional properties.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetonitrile involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity.
Pathways: It may influence signaling pathways involved in cell growth, apoptosis, and inflammation, contributing to its bioactivity.
Comparison with Similar Compounds
Positional Isomers
2-(3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetonitrile
- 2-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetonitrile Key Difference: Fluoro at position 2 instead of chloro. Molecular weight: 261.1 g/mol (vs. ~285–290 g/mol for the target) .
Substituent Variations
- 2-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetonitrile Key Difference: Methoxy (electron-donating) replaces chloro at position 2. Impact: Decreased boronate reactivity in Suzuki couplings due to reduced electrophilicity. Molecular formula: C₁₅H₂₀BNO₃ .
4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzonitrile
Functional Group Modifications
- [3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetonitrile Key Difference: Acetonitrile linked via phenoxy ether. Impact: Ether linkage increases solubility in polar solvents but may reduce stability under acidic conditions. ChemSpider ID: 1073354-59-2 .
- 2-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Key Difference: Pyridine ring replaces benzene. Purity: 96% (BLD Pharm Ltd.) .
Biological Activity
The compound 2-(2-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetonitrile , commonly referred to as a boron-containing organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data tables.
The molecular formula for this compound is , with a molecular weight of approximately 314.55 g/mol. Its structure features a chloro-fluoro substituted phenyl ring and a boron-containing dioxaborolane moiety, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₇BClF₄O₄ |
| Molecular Weight | 314.55 g/mol |
| CAS Number | 1073339-13-5 |
| Purity | 98% |
Inhibition of Kinases
The compound's structure suggests it may interact with kinase enzymes, which are critical in many cellular signaling pathways. Inhibitors targeting kinases have been explored extensively for their therapeutic potential in cancer and other diseases. For instance, compounds similar to 2-chloro-4-fluoro derivatives have been shown to inhibit specific kinases effectively .
Cytotoxicity Studies
Understanding the cytotoxic effects of this compound is crucial for evaluating its safety profile. A recent study evaluated the cytotoxicity of various related compounds on human cell lines. The results indicated varying degrees of cytotoxicity depending on the substitution pattern on the phenyl ring .
Table 2: Cytotoxicity Data
| Compound | A549-ACE2 % Viability at 1 µM | A549-ACE2 % Viability at 0.1 µM |
|---|---|---|
| Compound A | 85% | 100% |
| Compound B | 93% | 102% |
| Compound C | 76% | 93% |
Case Study: Antiviral Mechanism Exploration
In a study investigating the mechanism of action for related compounds against coronaviruses, researchers found that structural modifications significantly impacted antiviral potency and selectivity. The introduction of specific functional groups enhanced binding affinity to viral proteins, suggesting that similar modifications could be explored for our compound .
Case Study: Kinase Inhibition Profiles
Another relevant study focused on the structure-activity relationship (SAR) of kinase inhibitors derived from boron compounds. The results indicated that modifications at the para position of the phenyl ring could either enhance or diminish inhibitory activity against target kinases . This highlights the importance of careful structural design in optimizing biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
